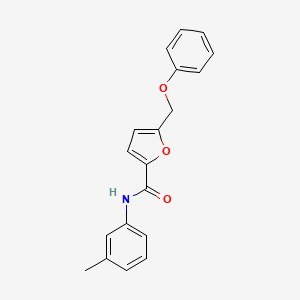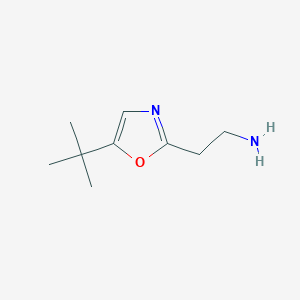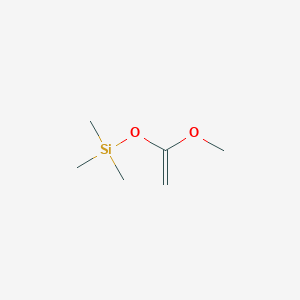
N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide, also known by its chemical structure C17H15NO3, combines aromatic and heterocyclic moieties. Its structure features a furan ring with a carboxamide group attached to the 2-position. The compound’s synthesis and applications have garnered scientific interest.
Méthodes De Préparation
Synthetic Routes::
Friedel-Crafts Acylation:
Industrial Production:
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The furan ring is susceptible to oxidation under appropriate conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the carboxamide group may yield an amine derivative.
Acylating Agents: Phenoxyacetyl chloride (for acylation).
Lewis Acids: AlCl (for Friedel-Crafts acylation).
- The primary product is N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide itself.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as a pharmacophore).
Medicine: Research into its potential as a drug candidate.
Industry: Possible applications in materials science or agrochemicals.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it likely interacts with cellular targets (e.g., receptors, enzymes) through non-covalent interactions (hydrogen bonding, π-π stacking).
- Further studies are needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of furan, phenyl, and carboxamide moieties sets it apart.
Similar Compounds: Other furan-based carboxamides, such as derivatives with different substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C19H17NO3 |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-14-6-5-7-15(12-14)20-19(21)18-11-10-17(23-18)13-22-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,21) |
Clé InChI |
PQYWNBOLMJKLKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Bromo-2-methylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123770.png)




![5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12123808.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12123815.png)
![methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12123816.png)

![4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile](/img/structure/B12123821.png)


![{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12123846.png)
